

An In-depth Technical Guide on 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylamino-4-methylpyridine

Cat. No.: B077082

[Get Quote](#)

CAS Number: 58088-62-3 Note on CAS Number: The CAS number 123846-27-7 initially provided does not correspond to **2-Benzylamino-4-methylpyridine** in the searched chemical databases. The correct and consistently referenced CAS number for this compound is 58088-62-3. This guide will focus on the compound associated with the correct CAS number.

This technical guide provides a comprehensive overview of **2-Benzylamino-4-methylpyridine**, tailored for researchers, scientists, and drug development professionals. It covers the available physicochemical data, a plausible synthetic route with a detailed experimental protocol, and a discussion on the potential biological relevance of the broader aminopyridine class, while noting the absence of specific biological activity data for the title compound itself.

Physicochemical and Spectral Data

The known physicochemical and spectral properties of **2-Benzylamino-4-methylpyridine** are summarized in the tables below. This information is critical for its identification, handling, and use in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	58088-62-3	[1] [2]
Molecular Formula	C ₁₃ H ₁₄ N ₂	[3]
Molecular Weight	198.26 g/mol	[3]
Melting Point	98-100 °C	[3]
Predicted Density	1.084 ± 0.06 g/cm ³	[2]
Predicted XLogP3	3.075	[2]
Predicted PSA	24.9 Å ²	[2]

Table 2: Spectral Data

Spectrum Type	Description	Source
¹ H NMR	Data available, full spectrum requires account access.	[4]
¹³ C NMR	Data available, full spectrum requires account access.	[5]
IR Spectrum	No specific data found for 2-Benzylamino-4-methylpyridine. IR spectra for the precursor 2-amino-4-methylpyridine are available.	[6] [7]
Mass Spectrum	No specific data found.	

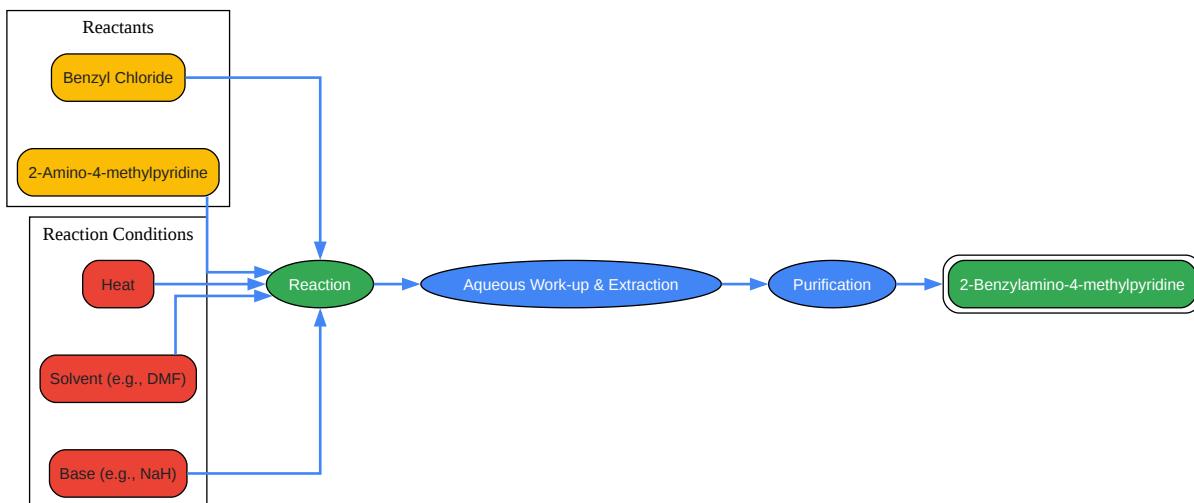
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Benzylamino-4-methylpyridine** (CAS 58088-62-3) is not readily available in the public domain, a plausible synthetic route involves the N-benzylation of 2-amino-4-methylpyridine. General methods for the N-benzylation of aminopyridines have been described in the literature.[\[8\]](#)[\[9\]](#)[\[10\]](#) The following is a representative experimental protocol based on these general procedures.

Experimental Protocol: Synthesis of 2-Benzylamino-4-methylpyridine

This protocol describes a method for the N-benzylation of 2-amino-4-methylpyridine using benzyl chloride and a suitable base.

Materials and Reagents:


- 2-Amino-4-methylpyridine
- Benzyl chloride
- Sodium hydride (NaH) or a suitable non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylpyridine.

- **Dissolution:** Dissolve the 2-amino-4-methylpyridine in anhydrous DMF.
- **Deprotonation:** Cool the solution in an ice bath and add sodium hydride portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the deprotonation of the amino group.
- **Addition of Benzylationg Agent:** Add benzyl chloride dropwise to the reaction mixture at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by TLC.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **2-Benzylamino-4-methylpyridine**.
- **Characterization:** Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Benzylamino-4-methylpyridine**.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of **2-Benzylamino-4-methylpyridine** (CAS 58088-62-3).

However, the broader class of aminopyridine derivatives is known to exhibit a wide range of pharmacological activities.^[11] For instance, the precursor molecule, 2-amino-4-methylpyridine, has been reported to be an inhibitor of inducible nitric oxide synthase (iNOS).^[12] Substituted aminopyridines have also been investigated as potential therapeutic agents for various

conditions, including protozoan neglected tropical diseases and as adenosine receptor ligands. [1][13] Some aminopyridine derivatives have shown potential as anticonvulsants and in other areas of medicinal chemistry.[2]

Given the biological relevance of the aminopyridine scaffold, **2-Benzylamino-4-methylpyridine** could be a candidate for biological screening in various assays to explore its potential pharmacological profile. The addition of the benzyl group to the 2-amino position of 4-methylpyridine would significantly alter its physicochemical properties, such as lipophilicity, which could in turn influence its biological activity, target specificity, and pharmacokinetic properties.

Safety Information

The following GHS hazard statements have been associated with **2-Benzylamino-4-methylpyridine**[2]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

2-Benzylamino-4-methylpyridine (CAS 58088-62-3) is a readily synthesizable derivative of 2-amino-4-methylpyridine. While its physicochemical properties are partially characterized, there is a notable absence of data regarding its specific biological activity and mechanism of action. The known pharmacological relevance of the aminopyridine scaffold suggests that this compound could be a valuable subject for further investigation in drug discovery and development programs. Researchers are encouraged to perform biological screenings and further characterization to elucidate its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 58088-62-3 CAS MSDS (2-BENZYLAMINO-4-METHYL PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 13. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Benzylamino-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077082#2-benzylamino-4-methylpyridine-cas-number-123846-27-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com